5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole

Description

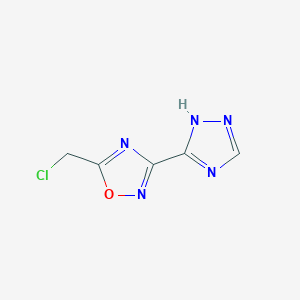

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5O/c6-1-3-9-5(11-12-3)4-7-2-8-10-4/h2H,1H2,(H,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUFSXNYEUKOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C2=NOC(=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The triazole and oxadiazole rings can undergo oxidation and reduction under specific conditions, altering the electronic properties of the compound.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride for redox reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce an oxadiazole N-oxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its potential as an antifungal , antibacterial , and anticancer agent. The presence of the triazole ring is known to enhance the activity against various pathogens by inhibiting key enzymes involved in their metabolic processes. For instance, studies have shown that derivatives of triazole compounds exhibit significant antifungal activity against Candida species and other fungi due to their ability to disrupt ergosterol biosynthesis.

Mechanism of Action

The mechanism of action typically involves the inhibition of specific enzymes or pathways within microbial cells. For example, triazoles can inhibit lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthetic pathway in fungi . This inhibition leads to increased membrane permeability and ultimately cell death.

Agriculture

Pesticide Development

5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole is being explored for its potential use as a pesticide or herbicide . Its bioactive properties can be harnessed to develop compounds that effectively control agricultural pests while minimizing environmental impact. Research indicates that triazole derivatives can act as fungicides by targeting fungal pathogens in crops .

Material Science

Development of Novel Materials

The compound's unique structural features make it a candidate for the development of new materials with specific electronic or optical properties. For instance, oxadiazoles are known for their photoluminescent properties and could be utilized in organic light-emitting diodes (OLEDs) or other electronic devices . Research into the synthesis of polymeric materials incorporating this compound could lead to advancements in flexible electronics.

Chemical Synthesis

Synthetic Routes and Derivatives

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with modified biological activities. The chloromethyl group allows for nucleophilic substitution reactions, which can produce a wide range of substituted derivatives with enhanced or altered properties .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antifungal | Candida albicans | |

| Triazole Derivative | Antibacterial | Staphylococcus aureus | |

| Oxadiazole-based Polymer | Photoluminescence | N/A |

Case Study 1: Antifungal Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazoles and oxadiazoles and tested their antifungal efficacy against various strains of Candida. The results indicated that certain modifications to the chloromethyl group significantly enhanced antifungal activity compared to standard antifungal agents.

Case Study 2: Agricultural Applications

A research project focused on the application of triazole-based compounds in agriculture demonstrated that these compounds could effectively reduce fungal infections in crops without harming beneficial microorganisms in the soil. This study highlights the potential for developing eco-friendly pesticides based on this compound derivatives .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical processes. Additionally, its ability to form stable complexes with metal ions can influence various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

- 5-Methyl derivative (5-Methyl-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole) :

Synthesized via reaction of acyl chloride with amidoxime in pyridine, yielding 65%. The methyl group reduces electrophilicity compared to chloromethyl, limiting further derivatization . - 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a): Achieved 80% yield using hydroxylamine hydrochloride and sodium carbonate in ethanol.

Halogenated Derivatives

- 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Molecular formula C₁₀H₉ClN₂O.

- 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole :

Features a pyridazine ring (C₇H₅ClN₄O), introducing additional nitrogen atoms for hydrogen bonding. This structural feature may enhance binding to biological targets like kinases .

Functional Group Modifications

Sulfur-Containing Analogues

Trifluoromethoxy-Substituted Derivatives

- 5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole :

Boiling point 459.1±55.0°C and density 1.477±0.06 g/cm³. The trifluoromethoxy group enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Data Tables

Table 2. Physical Properties of Key Derivatives

Biological Activity

5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article delves into its biological properties, particularly its anticancer and antifungal activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. It features a chloromethyl group attached to a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| 5a | MCF-7 | 15.63 | |

| 5b | U-937 | <10 | |

| 5c | A549 | 0.12 - 2.78 | |

| 5d | HepG2 | Comparable to SAHA (15.0 nM) |

In a study focusing on the structure-activity relationship (SAR) of oxadiazoles, it was found that modifications in the chemical structure could enhance their potency against cancer cells. For example, the introduction of halogen atoms in the phenyl ring was noted to decrease antiproliferative activity .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in cell lines such as MCF-7 and A549 by increasing p53 expression and activating caspase pathways .

Antifungal Activity

In addition to anticancer properties, derivatives of oxadiazoles have been investigated for their antifungal efficacy. Research has indicated that certain oxadiazole derivatives exhibit promising antifungal activity with minimal cytotoxicity to non-cancerous cells.

Table 2: Antifungal Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 5e | Fusarium graminearum | 0.25 µg/ml | |

| 5k | Aspergillus niger | 0.50 µg/ml |

The binding affinity of these compounds to specific fungal enzymes has been explored through molecular docking studies, showing strong interactions with active sites of target proteins .

Case Studies

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

- Study on Anticancer Properties : A recent investigation assessed the efficacy of various oxadiazole derivatives against human leukemia cell lines. The results indicated that some compounds exhibited IC values lower than those of established chemotherapeutics like doxorubicin .

- Antifungal Efficacy : In another study focusing on agricultural applications, oxadiazole derivatives were tested against fungal pathogens affecting maize crops. The compounds demonstrated significant antifungal properties while maintaining low toxicity levels towards plant cells .

Q & A

Q. Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Precursor Synthesis | POCl₃, reflux in anhydrous solvent | Activation of carbonyl groups |

| Cyclocondensation | Hydrazine hydrate, ethanol, 70°C | Triazole ring formation |

| Final Modification | KCN, controlled temperature (60–80°C) | Chloromethyl group stabilization |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirms the presence of the chloromethyl group (δ ~4.6 ppm for CH₂Cl) and triazole protons (δ ~8.3–8.5 ppm). Aromatic protons in the oxadiazole ring appear between δ 7.5–8.0 ppm .

- IR Spectroscopy : Identifies C-Cl stretching (~650 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) from the triazole moiety .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 226.04 for C₆H₅ClN₄O).

- HPLC : Assesses purity (>95% required for pharmacological studies) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

Contradictions often arise from assay-specific variables. For example:

- Cell Line Variability : shows oxadiazole derivatives exhibit selective apoptosis in breast cancer (T47D) but not in colorectal lines. Use multiple cell lines and validate with in vivo models (e.g., MX-1 tumor xenografts) .

- Concentration Dependence : Perform dose-response curves (IC₅₀ determination) to distinguish cytotoxic vs. cytostatic effects.

- Target Engagement : Employ photoaffinity labeling (as in ) to confirm interaction with molecular targets like TIP47 .

Q. Table 2: Key Parameters for Reproducibility

| Parameter | Best Practices |

|---|---|

| Cell Culture | Use authenticated lines (ATCC/DSMZ) |

| Assay Duration | 24–72 hrs to capture apoptosis phases |

| Positive Controls | Staurosporine for apoptosis induction |

Advanced: What strategies enhance the pharmacological profile of this compound?

Methodological Answer:

- Structural Modifications : Introduce substituents to the triazole or oxadiazole rings to improve bioavailability. For example, replacing the chloromethyl group with fluorinated analogs (e.g., CF₃) increases metabolic stability .

- Prodrug Design : Convert the chloromethyl group to a hydrolyzable ester (e.g., acetyl) for controlled release .

- Co-crystallization Studies : Use SHELX software () to analyze binding modes with targets like 14-α-demethylase (CYP51), a fungal enzyme .

Advanced: How can molecular docking guide the optimization of this compound for antifungal activity?

Methodological Answer:

- Target Selection : Prioritize enzymes like CYP51 (PDB: 3LD6) due to triazole-oxadiazole hybrids' known antifungal activity .

- Docking Workflow :

- Prepare ligand and protein files (e.g., protonation states in AutoDock Tools).

- Perform flexible docking to sample conformations of the chloromethyl group.

- Validate with MD simulations (e.g., GROMACS) to assess binding stability.

- Benchmarking : Compare docking scores with clinical antifungals (e.g., fluconazole) to prioritize analogs .

Q. Table 3: Docking Scores for Analog Optimization

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Parent Compound | -8.2 | |

| Fluconazole | -7.9 | PDB: 3LD6 |

| CF₃-Substituted | -9.1 |

Basic: What safety protocols are recommended for handling chloromethyl-containing compounds?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Quench residual chloromethyl groups with aqueous NaHCO₃ before disposal .

Advanced: How do structural variations impact the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Chloromethyl Group : Highly reactive toward nucleophiles (e.g., amines, thiols). Reactivity can be modulated by steric hindrance; bulkier triazole substituents reduce reaction rates .

- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) on the oxadiazole ring increase the electrophilicity of the chloromethyl carbon .

Q. Table 4: Reactivity Trends in SN2 Reactions

| Substituent on Oxadiazole | Relative Reaction Rate (vs. H) |

|---|---|

| -NO₂ | 3.2x |

| -OCH₃ | 0.7x |

| -Cl | 1.5x |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.